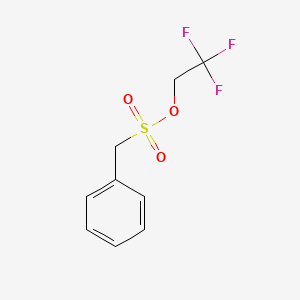
4-(4-Bromophenyl)-2,6-diphenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a diphenylphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-diphenylphenol typically involves the bromination of phenol derivatives. One common method is the bromination of phenol using bromine in the presence of a solvent like carbon disulfide. The reaction is carried out at low temperatures (below 5°C) to control the addition of bromine and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions, such as temperature and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2,6-diphenylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets. The bromine atom and phenolic group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as an anticancer and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different functional groups and applications.
4-Bromophenol: A simpler brominated phenol used in various chemical reactions.
4-Bromobiphenyl: A brominated biphenyl compound with distinct chemical properties and uses.
Uniqueness
4-(4-Bromophenyl)-2,6-diphenylphenol is unique due to its specific structure, which combines a brominated phenyl ring with a diphenylphenol moiety. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6924-35-2 |
|---|---|
Fórmula molecular |
C24H17BrO |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C24H17BrO/c25-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24(26)23(16-20)19-9-5-2-6-10-19/h1-16,26H |
Clave InChI |
YORWGEBGLARDJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


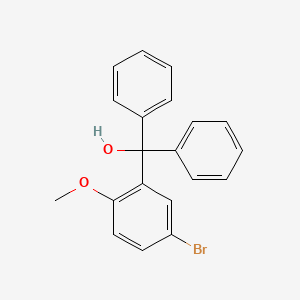
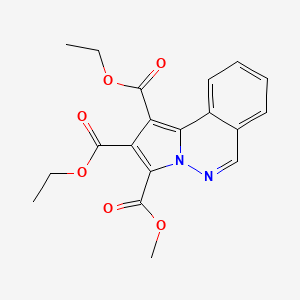

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
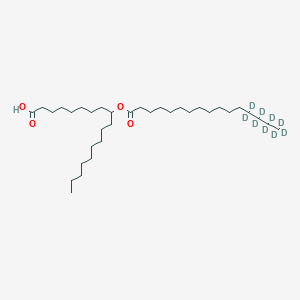
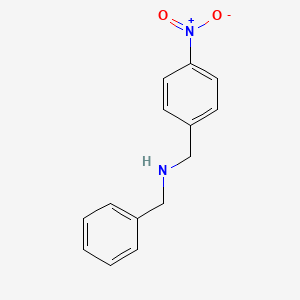
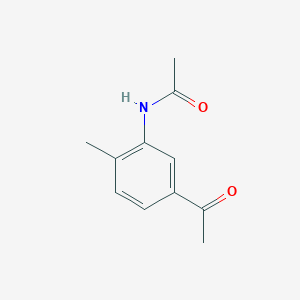
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


